4-BUTOXY-3,5-DICHLOROPHENYLBORONIC ACID

Catalog No.
S810389
CAS No.
1218790-72-7
M.F
C10H13BCl2O3
M. Wt
262.921
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-BUTOXY-3,5-DICHLOROPHENYLBORONIC ACID

CAS Number

1218790-72-7

Product Name

4-BUTOXY-3,5-DICHLOROPHENYLBORONIC ACID

IUPAC Name

(4-butoxy-3,5-dichlorophenyl)boronic acid

Molecular Formula

C10H13BCl2O3

Molecular Weight

262.921

InChI

InChI=1S/C10H13BCl2O3/c1-2-3-4-16-10-8(12)5-7(11(14)15)6-9(10)13/h5-6,14-15H,2-4H2,1H3

InChI Key

CZGPPYHWISSCGP-UHFFFAOYSA-N

SMILES

B(C1=CC(=C(C(=C1)Cl)OCCCC)Cl)(O)O

Synonyms

4-Butoxy-3,5-dichlorophenylboronic acid

Organic Synthesis and Medicinal Chemistry

(4-Butoxy-3,5-dichlorophenyl)boronic acid is a versatile building block in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions. This type of reaction allows for the formation of carbon-carbon bonds between a boronic acid and a complementary organic molecule, enabling the construction of complex organic molecules with desired properties. (4-Butoxy-3,5-dichlorophenyl)boronic acid can be incorporated into various drug candidates due to its unique structure and ability to participate in these coupling reactions. For instance, research has explored its potential application in the development of antimicrobial agents and anti-cancer drugs [, ].

Material Science and Polymer Chemistry

(4-Butoxy-3,5-dichlorophenyl)boronic acid can be employed in the development of functional polymers with specific properties. Its ability to form covalent bonds with other molecules and its unique chemical functionalities make it a valuable component in the design of conjugated polymers for applications in organic electronics and optoelectronic devices [, ].

4-Butoxy-3,5-dichlorophenylboronic acid is a boronic acid derivative characterized by the presence of a butoxy group and two chlorine atoms on a phenyl ring. Its molecular formula is C10H12BCl2O3C_{10}H_{12}BCl_2O_3, with a molecular weight of approximately 263.02 g/mol. This compound is notable for its utility in organic synthesis, particularly in coupling reactions due to its boronic acid functionality, which can form stable complexes with various substrates.

  • Suzuki Coupling Reaction: This reaction involves the coupling of aryl halides with boronic acids in the presence of a palladium catalyst, leading to the formation of biaryl compounds. The presence of the butoxy and dichloro substituents enhances its reactivity and selectivity in such transformations .
  • C-H Activation: The compound can also be utilized in C-H activation processes, where it acts as a reagent to facilitate the formation of C-C bonds under mild conditions .
  • Protodeboronation: This reaction involves the removal of the boron atom, which can be useful in certain synthetic pathways where boron needs to be eliminated after its utility has been exhausted.

The synthesis of 4-butoxy-3,5-dichlorophenylboronic acid can be achieved through several methods:

  • Borylation of Aryl Halides: A common method involves the borylation of 3,5-dichloroanisole using bis(pinacolato)diboron in the presence of a palladium catalyst. This method allows for selective introduction of the boron atom into the aromatic system.
  • Direct Boronation: Another approach includes direct reaction between 4-butoxyphenol and boron trichloride under controlled conditions, followed by hydrolysis to yield the desired boronic acid .
  • Functional Group Transformations: Starting from commercially available phenolic compounds, various functional group transformations can be employed to introduce both the butoxy group and dichloro substituents.

4-Butoxy-3,5-dichlorophenylboronic acid has several applications:

  • Organic Synthesis: It serves as a crucial building block in organic synthesis for creating complex molecules through cross-coupling reactions.
  • Material Science: The compound may also find applications in materials science, particularly in the development of polymeric materials that require specific functionalization.
  • Pharmaceutical Chemistry: Due to its potential biological activity, it could be explored as a lead compound for drug development targeting various diseases .

Interaction studies involving 4-butoxy-3,5-dichlorophenylboronic acid focus on its reactivity with various substrates and catalysts. Understanding these interactions is crucial for optimizing its use in synthetic applications. Studies typically examine:

  • Reactivity with Transition Metals: Investigating how this compound interacts with different transition metal catalysts can provide insights into improving reaction conditions for coupling reactions.
  • Biological Interactions: Further research could explore how this compound interacts with biological targets, particularly enzymes involved in metabolic pathways .

Several compounds share structural similarities with 4-butoxy-3,5-dichlorophenylboronic acid. Here are some notable examples:

Compound NameMolecular FormulaSimilarity Index
3-Chloro-4-methoxyphenylboronic acidC10H12BClO3C_{10}H_{12}BClO_30.92
4-Chloro-3-isopropoxyphenylboronic acidC11H14BClO3C_{11}H_{14}BClO_30.91
2-Chloro-3-methoxyphenylboronic acidC10H12BClO3C_{10}H_{12}BClO_30.84
5-Chloro-2-propoxyphenylboronic acidC10H12BClO3C_{10}H_{12}BClO_30.83
4-Chloro-3-ethoxyphenylboronic acidC10H12BClO3C_{10}H_{12}BClO_30.83

Uniqueness

The uniqueness of 4-butoxy-3,5-dichlorophenylboronic acid lies in its specific combination of functional groups and substituents that enhance its reactivity and selectivity in coupling reactions compared to other similar compounds. Its distinct structure allows for tailored applications in both organic synthesis and potential pharmaceutical developments .

Wikipedia

(4-Butoxy-3,5-dichlorophenyl)boronic acid

Dates

Modify: 2023-08-15

Explore Compound Types